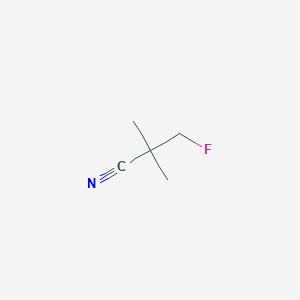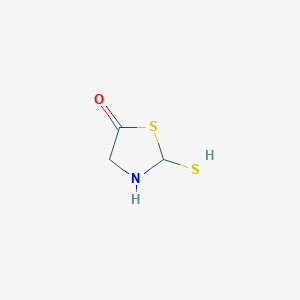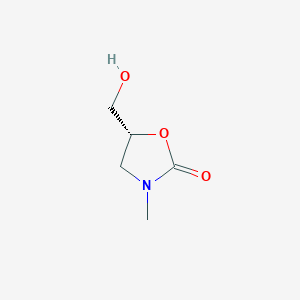
3-Fluoro-2,2-dimethylpropionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2,2-dimethylpropionitrile (3-Fluoro-2,2-DMPN) is a fluorinated organic compound with a wide range of applications in the scientific and medical fields. It is a colorless liquid with a strong odor, and is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, 3-Fluoro-2,2-DMPN has been used in the study of biochemical pathways and physiological effects.
Aplicaciones Científicas De Investigación
3-Fluoro-2,2-DMPN is used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the study of biochemical pathways, as well as in the study of physiological effects.
Mecanismo De Acción
3-Fluoro-2,2-DMPN is a fluorinated compound and is known to interact with biological molecules, such as enzymes and proteins. In particular, it is known to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the amount of acetylcholine available in the body, which can have a variety of effects, including increased alertness and improved memory.
Biochemical and Physiological Effects
3-Fluoro-2,2-DMPN has been studied for its biochemical and physiological effects. Specifically, it has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the amount of acetylcholine available in the body. This can have a variety of effects, including increased alertness and improved memory. In addition, 3-Fluoro-2,2-DMPN has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-2,2-DMPN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be prepared in a variety of ways. In addition, it is relatively stable, and can be stored for long periods of time. However, it is also relatively expensive, and can be toxic if handled improperly.
Direcciones Futuras
There are several potential future directions for 3-Fluoro-2,2-DMPN. For example, it could be further studied for its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, it could be used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, it could be used in the study of enzyme-catalyzed reactions, as well as in the study of biochemical pathways.
Métodos De Síntesis
3-Fluoro-2,2-DMPN can be synthesized from the reaction of 2,2-dimethylpropionitrile with a fluoride source, such as sodium fluoride. This reaction is catalyzed by a Lewis acid, such as boron trifluoride, and proceeds in a two-step process. In the first step, the fluoride source is added to the 2,2-dimethylpropionitrile, forming a fluorinated intermediate. In the second step, the intermediate is reacted with a base, such as sodium hydroxide, to form the desired 3-Fluoro-2,2-DMPN product.
Propiedades
IUPAC Name |
3-fluoro-2,2-dimethylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN/c1-5(2,3-6)4-7/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRFFGFMUZGMGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CF)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2,2-dimethylpropionitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)











![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)